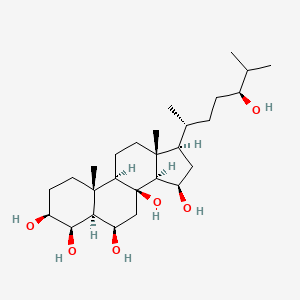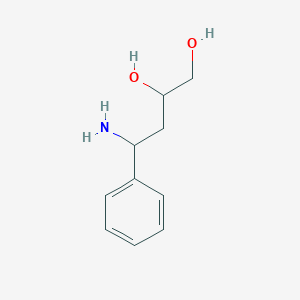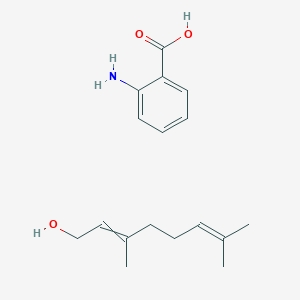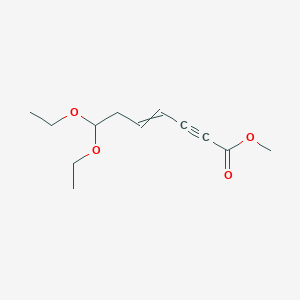
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is a complex steroidal compound. It is a derivative of cholestane, which is a saturated hydrocarbon and a fundamental structure in the biosynthesis of steroids. This compound is characterized by multiple hydroxyl groups attached to the cholestane backbone, making it a polyhydroxylated steroid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane, which undergoes regioselective hydroxylation at various positions. Common reagents used in these reactions include oxidizing agents like osmium tetroxide and hydrogen peroxide, and protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers to control the reactivity of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholestane. Alternatively, chemical synthesis in large-scale reactors with precise control over reaction conditions can be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of tosylates or mesylates.
Wissenschaftliche Forschungsanwendungen
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research.
Wirkmechanismus
The mechanism of action of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(24S)-5beta-cholestane-3alpha,7alpha,24,26-tetrol: Another polyhydroxylated cholestane derivative with different hydroxylation pattern.
Cyclopycanthogenin: A cycloartane derivative with multiple hydroxyl groups and an epoxy ring.
Uniqueness
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups allow for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
168294-60-8 |
|---|---|
Molekularformel |
C27H48O6 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(3S,4R,5S,6R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol |
InChI |
InChI=1S/C27H48O6/c1-14(2)17(28)7-6-15(3)16-12-19(30)24-25(16,4)11-9-21-26(5)10-8-18(29)23(32)22(26)20(31)13-27(21,24)33/h14-24,28-33H,6-13H2,1-5H3/t15-,16-,17+,18+,19-,20-,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
InChI-Schlüssel |
ZYJVXGGOTKOCRF-OSPLPSAJSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2(C[C@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C)O |
Kanonische SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)

![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)

![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)

![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
